molecular formula C20H18FN3O4 B3922856 (5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B3922856
M. Wt: 383.4 g/mol
InChI Key: BVSMRMCCXHISRD-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl-furan moiety, and a diazinane-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the preparation of the fluorophenyl and piperidinyl-furan intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability and reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, (5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Other Fluorophenyl Compounds: Compounds with similar fluorophenyl groups but different functional groups.

Uniqueness

The uniqueness of (5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-1-(3-fluorophenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c21-13-5-4-6-14(11-13)24-19(26)16(18(25)22-20(24)27)12-15-7-8-17(28-15)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10H2,(H,22,25,27)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSMRMCCXHISRD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-(3-Fluorophenyl)-5-{[5-(piperidin-1-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

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